molecular formula C15H18N2O5S B2436559 (E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid CAS No. 741729-16-8

(E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid

カタログ番号 B2436559
CAS番号: 741729-16-8
分子量: 338.38
InChIキー: OPQUWQJTQSFPKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid, also known as MS-275, is a potent histone deacetylase (HDAC) inhibitor that has been widely studied for its potential use in cancer treatment.

作用機序

(E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to an increase in histone acetylation, which can result in changes in gene expression. (E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid has also been shown to inhibit the activity of other non-histone proteins, such as transcription factors, which can also contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
(E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors. (E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

実験室実験の利点と制限

(E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid has been widely used in lab experiments due to its potent HDAC inhibitory activity and its specificity for certain HDAC enzymes. However, one limitation of (E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo. Another limitation is its potential for off-target effects, as it has been shown to inhibit the activity of other non-histone proteins.

将来の方向性

Future research on (E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid could focus on developing more potent and selective HDAC inhibitors with longer half-lives and fewer off-target effects. (E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid could also be studied in combination with other cancer treatments, such as chemotherapy and immunotherapy, to determine its potential synergistic effects. Additionally, (E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid could be studied in preclinical models to determine its effectiveness in treating specific types of cancer.

合成法

(E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting compound with ethyl acetoacetate. The final step involves the hydrolysis of the ethyl ester to form the desired product.

科学的研究の応用

(E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid has been extensively studied for its potential use in cancer treatment. HDAC inhibitors like (E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. (E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid has been found to be effective in inhibiting the growth of a variety of cancer cell lines, including breast, lung, colon, and leukemia.

特性

IUPAC Name

(E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-12-2-4-13(5-3-12)23(21,22)17-10-8-16(9-11-17)14(18)6-7-15(19)20/h2-7H,8-11H2,1H3,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQUWQJTQSFPKS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。